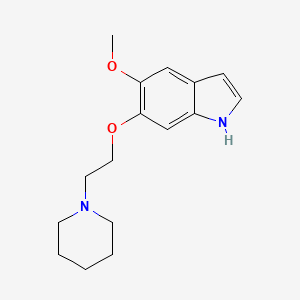
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound features a methoxy group at the 5-position and a piperidin-1-yl ethoxy group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-(piperidin-1-yl)ethanol.
Etherification: The 5-methoxyindole undergoes etherification with 2-(piperidin-1-yl)ethanol in the presence of a suitable base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale reaction vessels.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indole ring can be reduced under hydrogenation conditions to form a tetrahydroindole derivative.
Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 5-hydroxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole or 5-formyl-6-(2-(piperidin-1-yl)ethoxy)-1H-indole.
Reduction: Formation of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1,2,3,4-tetrahydroindole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-ylboronic acid
- 5-methoxy-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
- 5-methoxy-6-[4-(pyridin-3-ylmethyl)piperidin-1-yl]pyrimidin-4-amine
Uniqueness
5-methoxy-6-(2-(piperidin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a piperidin-1-yl ethoxy group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-methoxy-6-(2-piperidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C16H22N2O2/c1-19-15-11-13-5-6-17-14(13)12-16(15)20-10-9-18-7-3-2-4-8-18/h5-6,11-12,17H,2-4,7-10H2,1H3 |
InChI Key |
MRTFOEKLFRDUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















